Lipophilicity (LogP) Differentiation: 6-Ethoxy Derivative vs. Unsubstituted Parent Benzothiazole Trifluoroethanethioamide
The 6-ethoxy substitution on the benzothiazole core produces a measurable increase in lipophilicity compared to the unsubstituted parent, N-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanethioamide (CAS 61881-13-8). The target compound exhibits a calculated LogP of 4.22 , versus 3.82 for the parent [1], representing a ΔLogP of +0.40. This difference is relevant for membrane permeability and tissue distribution predictions.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.22 |
| Comparator Or Baseline | N-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanethioamide (CAS 61881-13-8): LogP = 3.82 |
| Quantified Difference | ΔLogP = +0.40 (target more lipophilic) |
| Conditions | In silico calculation; method not specified in source databases |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and CNS penetration potential, directly impacting the selection of this compound for cell-based or in vivo studies where the unsubstituted analog may underperform.
- [1] YYBYY. N-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanethioamide – CAS 61881-13-8. LogP: 3.8184, PSA: 92.29. URL: https://www.yybyy.com (accessed 2026-05-07). View Source
